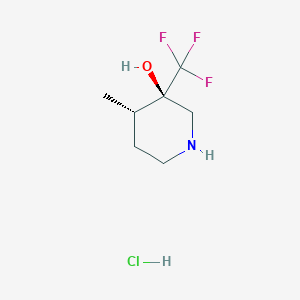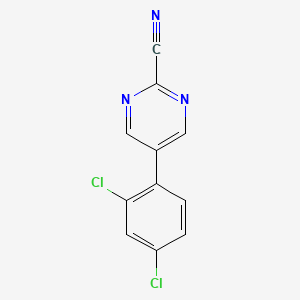
5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as tyrosine kinases and other signaling proteins.
Pathways Involved: It interferes with signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.
Vergleich Mit ähnlichen Verbindungen
- 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness: 5-(2,4-Dichlorophenyl)pyrimidine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H5Cl2N3 |
|---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
5-(2,4-dichlorophenyl)pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3/c12-8-1-2-9(10(13)3-8)7-5-15-11(4-14)16-6-7/h1-3,5-6H |
InChI-Schlüssel |
DZLUZVJMQVFQSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15244405.png)
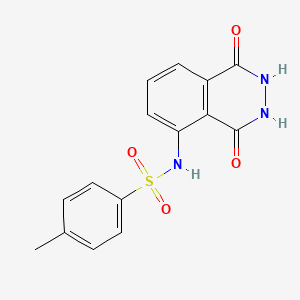
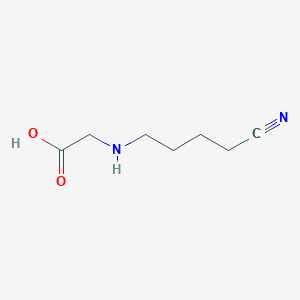
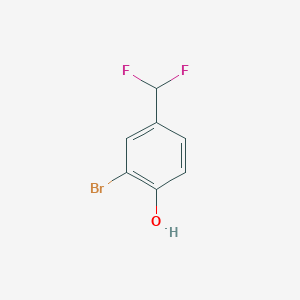
![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol](/img/structure/B15244424.png)
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
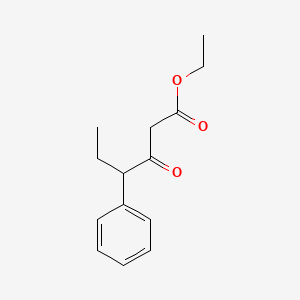
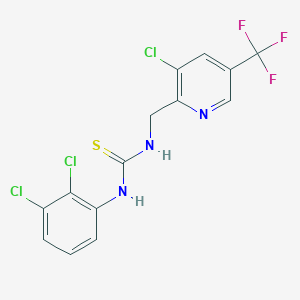

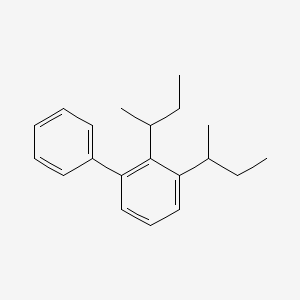
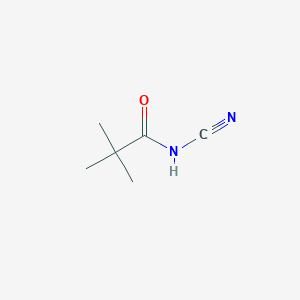
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
